molecular formula C14H20ClNO B1390044 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine CAS No. 946787-39-9

3-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine

Cat. No. B1390044
M. Wt: 253.77 g/mol
InChI Key: DPVFPTSVZDUJOZ-UHFFFAOYSA-N
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Description

3-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine is a chemical compound with the molecular formula C14H20ClNO and a molecular weight of 253.77 g/mol . It is a piperidine derivative containing a chlorinated phenoxy group. The compound’s structure combines a piperidine ring with a substituted phenoxy group, making it an intriguing target for further investigation.


Synthesis Analysis

The synthesis of 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine involves the reaction of 4-Chloro-3,5-dimethylphenol (a precursor) with piperidine under specific conditions. Although detailed synthetic pathways may vary, this compound is typically prepared through a nucleophilic substitution reaction. Researchers have explored various synthetic routes to optimize yield and purity .

properties

IUPAC Name

3-[(4-chloro-3,5-dimethylphenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO/c1-10-6-13(7-11(2)14(10)15)17-9-12-4-3-5-16-8-12/h6-7,12,16H,3-5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVFPTSVZDUJOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401228184
Record name 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401228184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine

CAS RN

946787-39-9
Record name 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946787-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401228184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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